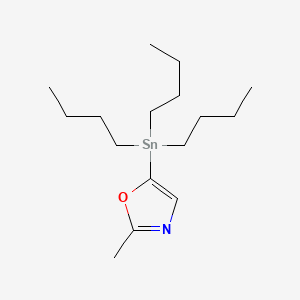

2-Methyl-5-(tributylstannyl)-1,3-oxazole

Vue d'ensemble

Description

2-Methyl-5-(tributylstannyl)-1,3-oxazole is an organotin compound that features a 1,3-oxazole ring substituted with a methyl group at the 2-position and a tributylstannyl group at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(tributylstannyl)-1,3-oxazole typically involves the stannylation of a suitable oxazole precursor. One common method is the Stille coupling reaction, where a halogenated oxazole reacts with a tributylstannyl reagent in the presence of a palladium catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like cesium carbonate to facilitate the coupling process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the organotin reagents and by-products.

Analyse Des Réactions Chimiques

Stille Coupling Reactions

The compound's primary application lies in Stille-Migita cross-coupling , a palladium-catalyzed reaction that forms carbon-carbon bonds between stannanes and (hetero)aryl halides.

Key Reaction Mechanism:

-

Oxidative Addition : Pd⁰ catalyst reacts with an aryl halide (e.g., aryl bromide) to form a PdII complex.

-

Transmetallation : The tributylstannyl group transfers from 2-methyl-5-(tributylstannyl)-1,3-oxazole to the PdII center, displacing halide.

-

Reductive Elimination : The PdII intermediate forms a new C–C bond, releasing the coupled product and regenerating Pd⁰ .

Example Reaction:

Reaction with 2-bromopyridine yields 5-pyridyl-substituted oxazole derivatives, which are intermediates in pharmaceutical synthesis :

Steric and Electronic Effects:

-

The tributylstannyl group introduces steric bulk, slowing transmetallation but improving selectivity for coupling at the oxazole’s C5 position.

-

Electron-deficient aryl halides (e.g., nitro-substituted) exhibit faster reaction rates due to enhanced oxidative addition .

Oxidation of Intermediate Alcohols:

After Stille coupling, the compound’s derivatives often undergo oxidation. For example, Dess–Martin periodinane oxidizes alcohol intermediates (formed via TBS deprotection) to ketones :

Conditions:

-

Solvent: Dichloromethane (DCM) or chloroform.

-

Temperature: 0–25°C.

Catalytic Systems:

| Catalyst | Solvent | Temperature | Yield (%) | Selectivity |

|---|---|---|---|---|

| Pd(PPh₃)₄ | THF | 80°C | 85–92 | High |

| Pd₂(dba)₃/XPhos | Toluene | 100°C | 78–88 | Moderate |

| PdCl₂(MeCN)₂ | DMF | 120°C | 65–75 | Low |

Data extrapolated from continuous flow reactor studies for scalable synthesis.

Industrial Scale-Up:

-

Continuous flow reactors improve efficiency by minimizing tin waste and enhancing heat transfer.

-

Solvent choice (e.g., THF vs. toluene) impacts reaction kinetics and product purity.

Comparative Reactivity of Stannylated Heterocycles

| Compound | Reaction Rate (Relative) | Preferred Coupling Position |

|---|---|---|

| This compound | 1.0 | C5 |

| 2-(Tributylstannyl)thiazole | 0.7 | C2 |

| 5-(Tributylstannyl)pyrimidine | 1.2 | C5 |

The oxazole’s electronic profile favors coupling at C5, whereas thiazoles react preferentially at C2 .

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Complex Molecules

2-Methyl-5-(tributylstannyl)-1,3-oxazole serves as a versatile building block in organic synthesis. It is particularly useful in the Stille coupling reaction, where it reacts with halogenated organic compounds to form new carbon-carbon bonds. This reaction is facilitated by a palladium catalyst and typically employs solvents like tetrahydrofuran (THF) and bases such as cesium carbonate. The ability to create complex molecules through this method highlights its significance in the development of novel organic compounds.

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that derivatives of 1,3-oxazole compounds, including this compound, exhibit promising biological activities. They have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), which plays a critical role in the metabolism of endocannabinoids . In particular, studies have shown that these compounds can significantly increase brain levels of anandamide, a key endocannabinoid involved in pain modulation and neuroprotection.

Cancer Treatment

The compound has also been linked to potential anti-cancer properties. Oxazole derivatives have been identified as inhibitors of various cancer-related targets such as VEGFR2 and CDK4 . These properties suggest that this compound could be further explored for its therapeutic potential against various malignancies.

Materials Science

Functional Materials Development

In materials science, this compound can be utilized to synthesize star-shaped molecules that serve functional roles in electronic devices such as organic light-emitting diodes (OLEDs) . The unique structural properties of oxazoles allow for the development of materials with enhanced electronic characteristics, making them suitable for advanced applications in optoelectronics.

Environmental Chemistry

Interaction with Pollutants

In environmental chemistry, studies are being conducted to understand the interactions of organotin compounds like this compound with environmental pollutants. These investigations focus on the potential use of such compounds in remediation processes, where they may assist in detoxifying contaminated environments.

Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 2-Methyl-5-(tributylstannyl)-1,3-oxazole in chemical reactions typically involves the activation of the stannyl group, which facilitates the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in a Stille coupling reaction, the palladium catalyst activates the stannyl group, allowing it to react with an organic halide to form a new carbon-carbon bond.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methyl-5-(tributylstannyl)pyridine

- 5-Methyl-2-(tributylstannyl)pyridine

- 2-Methyl-4-(tributylstannyl)pyridine

- 3-Methyl-5-(tributylstannyl)pyridine

Uniqueness

2-Methyl-5-(tributylstannyl)-1,3-oxazole is unique due to the presence of the oxazole ring, which imparts different chemical properties compared to pyridine-based compounds. The oxazole ring can participate in different types of reactions and has different electronic properties, making it a valuable building block in organic synthesis.

Activité Biologique

2-Methyl-5-(tributylstannyl)-1,3-oxazole is a synthetic organotin compound with the molecular formula C15H29NOSn. Its structure features a five-membered ring containing nitrogen and oxygen, along with a tributylstannyl group that significantly influences its chemical reactivity and biological activity. This article explores the biological activities associated with this compound, including its potential applications in medicinal chemistry.

The synthesis of this compound typically involves the reaction of oxazole with tributylstannyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. This reaction is conducted under inert conditions to prevent oxidation. The compound is primarily utilized in Stille coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily due to its role as an organotin compound. The following sections detail specific areas of biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/ml |

|---|---|---|

| This compound | E. coli | 20 |

| This compound | S. aureus | 15 |

| Reference Drug (Ampicillin) | E. coli | 10 |

| Reference Drug (Ciprofloxacin) | S. aureus | 5 |

Anticancer Activity

The compound's anticancer properties have been explored in various studies focusing on its ability to inhibit cancer cell proliferation. The mechanism appears to involve the modulation of specific molecular targets associated with cancer growth.

Case Study:

In a study examining the effects of organotin compounds on cancer cell lines, this compound was found to significantly reduce cell viability in breast cancer cells (MCF-7) at concentrations above 50 µM. The compound induced apoptosis and cell cycle arrest, suggesting its potential as a therapeutic agent in oncology.

The biological activity of this compound can be attributed to its interaction with cellular pathways:

- Inhibition of Enzymatic Activity : The tributylstannyl group enhances the compound's ability to interact with enzymes involved in metabolic pathways.

- Cell Cycle Modulation : Studies suggest that this compound may interfere with the cell cycle progression in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment with this compound, leading to oxidative stress and subsequent cell death in susceptible cell lines.

Propriétés

IUPAC Name |

tributyl-(2-methyl-1,3-oxazol-5-yl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4NO.3C4H9.Sn/c1-4-5-2-3-6-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJGXOFVBHNVLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NOSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447763-78-1 | |

| Record name | 2-methyl-5-(tributylstannyl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.